Lithium (2-isocyanophenyl)methanide
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Overview
Description
Lithium (2-isocyanophenyl)methanide is an organolithium compound with the chemical formula C8H6LiN. It is a member of the organolithium family, which are compounds containing carbon-lithium bonds. These compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium (2-isocyanophenyl)methanide can be synthesized through the reaction of 2-isocyanophenyl bromide with lithium metal in anhydrous conditions. The reaction typically takes place in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the organolithium compound .
Industrial Production Methods
This method is widely used in the production of various organolithium compounds .
Chemical Reactions Analysis
Types of Reactions
Lithium (2-isocyanophenyl)methanide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and other by-products.
Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halides or other electrophiles.
Substitution: Commonly uses solvents like THF or diethyl ether to stabilize the reaction intermediates.
Major Products Formed
Oxidation: Lithium oxide and various organic by-products.
Reduction: Reduced organic compounds and lithium halides.
Substitution: Substituted organic compounds where the lithium atom is replaced by another group.
Scientific Research Applications
Lithium (2-isocyanophenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of lithium (2-isocyanophenyl)methanide involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is primarily due to the presence of the lithium-carbon bond, which is highly polar and reactive .
Comparison with Similar Compounds
Similar Compounds
Lithium phenylmethanide: Similar in structure but lacks the isocyanophenyl group.
Lithium (2-cyanophenyl)methanide: Contains a cyano group instead of an isocyano group.
Lithium (2-methoxyphenyl)methanide: Contains a methoxy group instead of an isocyano group.
Uniqueness
Lithium (2-isocyanophenyl)methanide is unique due to the presence of the isocyanophenyl group, which imparts distinct reactivity and properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the isocyanophenyl group is required .
Properties
CAS No. |
63212-31-7 |
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Molecular Formula |
C8H6LiN |
Molecular Weight |
123.1 g/mol |
InChI |
InChI=1S/C8H6N.Li/c1-7-5-3-4-6-8(7)9-2;/h3-6H,1H2;/q-1;+1 |
InChI Key |
KUVHWTXEUPURLU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C1=CC=CC=C1[N+]#[C-] |
Origin of Product |
United States |
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